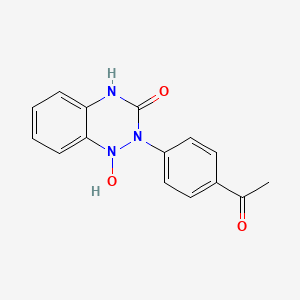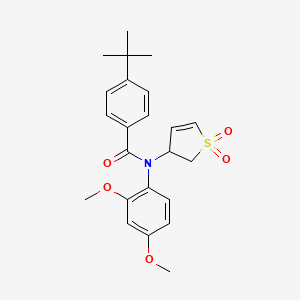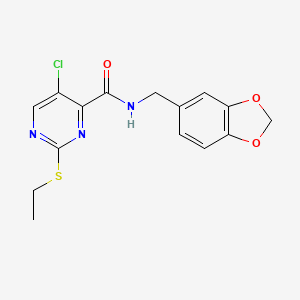
3-(2-(2-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2-(2-méthoxyphénoxy)acétamido)-N-(p-tolyl)benzofuran-2-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés du benzofurane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2-(2-méthoxyphénoxy)acétamido)-N-(p-tolyl)benzofuran-2-carboxamide implique généralement plusieurs étapes, notamment la formation du noyau benzofurane, l’introduction du groupe acétamido et la fixation des groupes méthoxyphénoxy et p-tolyl. Les réactifs couramment utilisés dans ces réactions sont :
Formation du benzofurane : Réactions de cyclisation impliquant des phénols et des aldéhydes.
Introduction du groupe acétamido : Réactions d’acylation à l’aide d’anhydride acétique ou de chlorure d’acétyle.
Fixation des groupes méthoxyphénoxy et p-tolyl : Réactions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour maximiser le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour intensifier le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels du composé en leurs formes réduites correspondantes.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent modifier les groupes fonctionnels attachés au noyau benzofurane.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Les conditions peuvent inclure l’utilisation de bases ou d’acides forts pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de recherche scientifique
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou procédés chimiques.
Applications De Recherche Scientifique
3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action du 3-(2-(2-méthoxyphénoxy)acétamido)-N-(p-tolyl)benzofuran-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques au sein des systèmes biologiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut moduler l’activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du contexte biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du benzofurane : Composés ayant des noyaux benzofurane similaires mais des substituants différents.
Dérivés acétamido : Composés ayant des groupes acétamido attachés à différents noyaux aromatiques ou hétérocycliques.
Dérivés méthoxyphénoxy : Composés ayant des groupes méthoxyphénoxy attachés à divers noyaux.
Unicité
Le 3-(2-(2-méthoxyphénoxy)acétamido)-N-(p-tolyl)benzofuran-2-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de ses activités biologiques potentielles. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent pour la recherche et le développement.
Propriétés
Formule moléculaire |
C25H22N2O5 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
3-[[2-(2-methoxyphenoxy)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H22N2O5/c1-16-11-13-17(14-12-16)26-25(29)24-23(18-7-3-4-8-19(18)32-24)27-22(28)15-31-21-10-6-5-9-20(21)30-2/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) |
Clé InChI |
WJAYIGVDJMWKCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417610.png)

![1-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11417629.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11417630.png)
![8-Chloro-N-[(2-methoxyphenyl)methyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11417641.png)
![4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417642.png)
![Diethyl [2-(4-tert-butylphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11417645.png)
![11-acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11417647.png)
![3-(4-methoxybenzyl)-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11417654.png)


![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417672.png)
![2-[(4-fluorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11417678.png)

